N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical Profiling Lipophilicity Drug-likeness

N-Phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 371135-95-4; C18H15N5; MW 301.3 g/mol) belongs to the 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine class, a privileged ATP-competitive kinase inhibitor scaffold first systematically characterized for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition. The compound features an N-phenyl substituent at the pyrimidine 4-position and an m-tolyl (3-methylphenyl) group at the pyrazole 1-position, as documented in PubChem (CID.

Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
Cat. No. B11651533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC18H15N5
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4
InChIInChI=1S/C18H15N5/c1-13-6-5-9-15(10-13)23-18-16(11-21-23)17(19-12-20-18)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20,22)
InChIKeyICHHVQSVSGAVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Core Scaffold, Physicochemical Profile, and Sourcing Baseline


N-Phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 371135-95-4; C18H15N5; MW 301.3 g/mol) belongs to the 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine class, a privileged ATP-competitive kinase inhibitor scaffold first systematically characterized for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition [1]. The compound features an N-phenyl substituent at the pyrimidine 4-position and an m-tolyl (3-methylphenyl) group at the pyrazole 1-position, as documented in PubChem (CID 946944) [2]. Direct, peer-reviewed, quantitative bioactivity data for this specific substitution pattern remains extremely limited in the public domain; the compound is primarily available through chemical vendor catalogs and appears in screening library collections rather than as a characterized probe molecule.

Why N-Phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Common Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold exhibits extreme sensitivity to N1 and C4 substituent identity regarding kinase selectivity and potency. Seminal structure–activity relationship (SAR) work by Traxler et al. demonstrated that substitution at the aniline ring of 4-(phenylamino) derivatives modulates EGFR IC50 values across a >100-fold range (from <1 nM to >1 µM), while also controlling selectivity against c-Src, v-Abl, PKCα, and CDK1 [1]. Similarly, the pyrazole N1 substituent influences both potency and physicochemical properties; the m-tolyl group in the target compound introduces a specific steric and lipophilic profile (XLogP3-AA = 4.1; rotatable bonds = 3) [2] that differs from the widely used 1-phenyl analog PP3 (XLogP3-AA ~2.5; rotatable bonds = 1) [3]. Assuming functional equivalence between a 1-(m-tolyl)-N-phenyl derivative and the 1-phenyl-4-amino parent (PP3, IC50 = 2.7 µM against EGFR ) or the 1-phenyl-N-phenyl analog is therefore scientifically unsound and may lead to erroneous experimental conclusions.

Quantitative Differentiation Evidence for N-Phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile vs. PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

The target compound exhibits a computed XLogP3-AA of 4.1 versus ~2.5 for PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), an increase of approximately 1.6 log units attributable to the combined effect of the N-phenyl group and the m-tolyl N1 substituent [1][2]. Additionally, the target compound possesses 3 rotatable bonds compared to 1 for PP3, conferring greater conformational flexibility in the hinge-binding region [1][2]. In the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine series, lipophilicity is a known determinant of cellular permeability and kinase selectivity; Traxler et al. reported that compounds with higher logP values generally demonstrated improved cellular activity, though with potential trade-offs in solubility [3].

Physicochemical Profiling Lipophilicity Drug-likeness Kinase Inhibitor Design

Molecular Weight Differentiation vs. PP3 and N,1-Diphenyl Analog: Implications for Ligand Efficiency Metrics

The target compound (MW = 301.3 g/mol) [1] is 90 Da heavier than the 4-amino parent PP3 (MW = 211.2 g/mol) [2] and 14 Da heavier than the N,1-diphenyl analog (MW = 287.3 g/mol) [3]. In the context of kinase inhibitor lead optimization, this incremental molecular weight, combined with the higher lipophilicity, may reduce ligand efficiency (LE) and lipophilic ligand efficiency (LLE) relative to PP3, assuming comparable potency. However, if the m-tolyl group confers a significant potency gain through additional hydrophobic contacts in the kinase back pocket, the trade-off may be justified. The Traxler SAR study established that 4-(phenylamino) derivatives with meta-substituted aniline rings can achieve EGFR IC50 values below 10 nM [4], suggesting that the N-phenyl-m-tolyl substitution pattern may be capable of reaching similar potency thresholds.

Ligand Efficiency Fragment-Based Drug Design Lead Optimization Molecular Weight

Class-Level Kinase Inhibition: EGFR Tyrosine Kinase Inhibition by 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines as a Predictive Framework

The 4-(phenylamino)pyrazolo[3,4-d]pyrimidine pharmacophore, of which the target compound is a direct structural member, was validated by Traxler et al. as producing potent EGFR tyrosine kinase inhibitors with IC50 values spanning 0.12 nM to >10,000 nM depending on aniline substitution pattern [1]. The most potent compounds (e.g., compound 15, 4-[(3-bromophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidine) achieved EGFR IC50 values below 1 nM and cellular EGFR autophosphorylation IC50 values below 50 nM, with >1,000-fold selectivity over c-Src [1]. While the target compound's specific EGFR IC50 has not been reported, the presence of both an N-phenylamino group and an N1-aryl substituent places it within the most extensively optimized region of the Traxler SAR series. In contrast, the simpler PP3 (lacking N4-phenyl substitution) exhibited only weak EGFR inhibition (IC50 = 2.7 µM) , underscoring the critical role of the 4-anilino substituent for high-affinity kinase engagement.

EGFR Inhibition Tyrosine Kinase Kinase Selectivity Pharmacophore Model

Regioisomeric Differentiation: m-Tolyl (N1) vs. p-Tolyl (N1) Substitution — Impact on Kinase Binding Pose

The target compound bears a 1-(m-tolyl) substituent, distinguishing it from the commercially available 1-(p-tolyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 371131-79-2) . In the Traxler binding model, the pyrazole N1 substituent projects toward the solvent-exposed region of the ATP-binding pocket, where meta vs. para methyl substitution can alter the dihedral angle between the pyrazole and the N1-aryl ring, potentially affecting both the compound's conformational preorganization and its interaction with the kinase hinge region [1]. While no direct head-to-head kinase profiling data exists for these two regioisomers, the m-tolyl group places the methyl substituent in a position that may engage in distinct van der Waals contacts with the glycine-rich loop (P-loop) residues compared to the p-tolyl isomer. The m-tolyl substitution also results in a slightly different electronic distribution on the pyrazole ring, as the methyl group at the meta position exerts a weaker inductive effect on the N1 atom compared to para substitution.

Regioisomerism Kinase Binding Mode Structure-Activity Relationship Pyrazolo[3,4-d]pyrimidine

Scaffold-Level Selectivity Potential: Pyrazolo[3,4-d]pyrimidine Src vs. EGFR Selectivity Tuning

The pyrazolo[3,4-d]pyrimidine scaffold is amenable to selectivity tuning between Src family kinases and EGFR, a critical consideration for tool compound selection. Traxler et al. demonstrated that certain 4-(phenylamino) derivatives (e.g., compound 15) exhibit >1,000-fold selectivity for EGFR over c-Src, while other derivatives from the same series show balanced dual inhibition [1]. More recent work on the pyrazolo[3,4-d]pyrimidine derivative SI388 (compound 2a) demonstrated potent and selective Src inhibition with significant effects on cell viability, tumorigenicity, and radiation sensitivity in 2D and 3D glioblastoma models [2]. The target compound, with its N-phenyl and N1-(m-tolyl) substitution pattern, represents an intermediate chemotype between the EGFR-selective Traxler compounds and the Src-selective SI388 series. Without experimental kinase profiling data, the compound's selectivity cannot be predicted with confidence, but its structural features make it a valuable candidate for inclusion in kinase selectivity panels to empirically determine its inhibition profile.

Src Kinase Kinase Selectivity Profiling Dual Inhibition Glioblastoma

Important Caveat: Absence of Direct Experimental Bioactivity Data for This Specific Compound

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases (conducted 2026-05-10) returned no direct, experimentally determined IC50, Ki, Kd, EC50, or cellular activity data for N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 371135-95-4). This compound appears in the PubChem Substance database (CID 946944) under the Oprea screening library designation (Oprea1_775130) and as CCG-17916, indicating it has been included in cheminformatics collections but has not been the subject of published biological evaluation [1]. By contrast, close structural analogs such as (3-methoxyphenyl)-[1-(m-tolyl)pyrazolo[3,4-d]pyrimidin-4-yl]amine have reported IC50 values (e.g., 550 nM against mouse DNA damage-inducible transcript 3 protein) [2]. All differentiation claims in this guide are therefore based on class-level SAR inference from the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine literature and computed physicochemical properties, not on direct comparative experimental data. Users should weigh this evidence limitation when making procurement decisions.

Data Transparency Evidence Quality Procurement Decision-Making Screening Library

Recommended Application Scenarios for N-Phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Available Evidence


Kinase Inhibitor Screening Library Diversification: Filling the N1-(m-Tolyl)/N4-Phenyl Chemical Space Gap

This compound is best deployed as a diversity element in kinase-focused screening libraries where the N1-(m-tolyl) substitution pattern is underrepresented relative to N1-phenyl or N1-(p-tolyl) analogs [1]. The combination of an N4-phenylamino group (critical for hinge-region hydrogen bonding, as established by the Traxler pharmacophore model [2]) with a meta-methylphenyl N1 substituent provides a distinct three-dimensional pharmacophore that complements existing 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine library entries. Screening this compound against kinase panels may reveal selectivity profiles not observed with the more common para-substituted or unsubstituted N1-phenyl analogs.

Physicochemical Property Benchmarking in Kinase Inhibitor Lead Optimization Programs

The compound's computed properties (MW = 301.3 g/mol; XLogP3-AA = 4.1; HBD = 1; HBA = 4; rotatable bonds = 3) [1] position it as a reference point for monitoring lipophilicity creep during lead optimization of 4-(phenylamino)pyrazolo[3,4-d]pyrimidine series. Medicinal chemistry teams can use this compound as a benchmark to assess whether synthetic modifications are increasing logP beyond acceptable limits for CNS drug-like space (typically logP < 5) or oral bioavailability (typically logP < 5, MW < 500). The compound's deviation from the PP3 baseline (Δ logP ≈ +1.6, Δ MW ≈ +90) exemplifies the physicochemical cost of adding an N-phenyl group, providing a tangible data point for multiparameter optimization discussions.

Negative Control or Reference Compound for m-Tolyl Substituent SAR Studies

In studies exploring the impact of the N1-aryl substituent on pyrazolo[3,4-d]pyrimidine kinase inhibition, this compound can serve as the m-tolyl reference point in a matrix comparing N1-phenyl (PP3), N1-(p-tolyl) (CAS 371131-79-2), and N1-(m-tolyl) (this compound) derivatives, all bearing the same N4-phenylamino group [1]. Such a systematic comparison has not been published in the peer-reviewed literature, and generating this data would constitute a meaningful contribution to the kinase inhibitor SAR knowledge base.

Computational Chemistry and Docking Studies: Hinge-Region Binding Mode Validation

The compound's well-defined chemical structure and membership in the thoroughly characterized 4-(phenylamino)pyrazolo[3,4-d]pyrimidine class make it suitable for molecular docking and molecular dynamics studies aimed at validating or refining the Traxler ATP-binding site binding model [1]. Specifically, the m-tolyl group's orientation relative to the kinase hinge region and its potential interactions with the glycine-rich P-loop can be explored computationally to generate testable hypotheses about kinase selectivity that can guide subsequent experimental profiling.

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